3,5-Dimethylphenyl propylcarbamate
Description
Properties
CAS No. |
56613-42-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) N-propylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-5-13-12(14)15-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
CSCFLYMHAXGXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Isocyanate-Mediated Route
The most direct method involves reacting 3,5-dimethylphenol with propyl isocyanate under anhydrous conditions:
Reaction:
$$ \text{3,5-Dimethylphenol + C}3\text{H}7\text{NCO} \xrightarrow{\text{Base}} \text{3,5-Dimethylphenyl propylcarbamate} $$
- Dissolve 3,5-dimethylphenol (1 eq) in dry pyridine (3 vol)
- Add propyl isocyanate (1.2 eq) dropwise at 0°C under N₂
- Warm to 50°C, stir 12 hr
- Quench with ice water, extract with ethyl acetate
- Purify via silica chromatography (hexane:EtOAc 4:1)
Outcomes:
| Parameter | Value | Source |
|---|---|---|
| Yield | 78-89% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time | 10-14 hr |
Mechanistic Insight:
Pyridine acts as both solvent and base, neutralizing HCl byproduct. Excess isocyanate drives reaction completion via Le Chatelier's principle.
Catalytic Acylation with Propyl Chloroformate
Two-Step Carbamoylation
For laboratories lacking isocyanate availability, propyl chloroformate serves as alternative:
Reaction Sequence:
- $$ \text{3,5-Dimethylphenol + ClCO}2\text{C}3\text{H}_7 \rightarrow \text{Mixed carbonate intermediate} $$
- $$ \text{Intermediate + NH}_3 \rightarrow \text{Target carbamate} $$
- Step 1: 0°C in DMF with Et₃N (2 eq), 2 hr
- Step 2: NH₃ gas bubbled at -10°C, 4 hr
- Solvent System: DMAc/pyridine (9:1 v/v)
Performance Metrics:
| Metric | Step 1 | Step 2 | Overall |
|---|---|---|---|
| Yield | 92% | 85% | 78% |
| Purity | 95% | 97% | 99%* |
*After recrystallization from ethanol/water
Advantages:
Regioselective Protection-Deprotection Strategy
Trityl Group-Mediated Synthesis
For applications requiring high regiochemical purity (>99.5%):
- Tritylation: Protect 6-OH of cellulose with trityl chloride
- Carbamoylation: React 2,3-OH with 3,5-dimethylphenyl isocyanate
- Detritylation: Remove trityl group with HCl/THF
- Propylcarbamoylation: Final step with propyl isocyanate
Critical Parameters:
- Step 2 Temp: 110°C (18 hr under N₂)
- Deprotection: 4M HCl in THF (4 hr, RT)
- Final Yield: 68-72% (over four steps)
Analytical Data:
- ¹H NMR (CDCl₃): δ 6.85 (s, 2H, aryl), 4.95 (br, NH), 3.25 (t, J=6.5Hz, 2H, NCH₂)
- HPLC-MS: m/z 222.1 [M+H]⁺ (calc. 221.26)
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patented method for metric ton production:
Reactor Design:
- Three-stage continuous system
- Stage 1: Diphenyl carbonate + methylamine → Phenyl-N-methylurethane
- Stage 2: Thermal cracking at 210°C/1 atm
- Stage 3: Propylcarbamoylation at 50°C
Key Metrics:
| Parameter | Value |
|---|---|
| Throughput | 120 kg/hr |
| Purity | 99.7% |
| Solvent Recovery | 98.5% |
Economic Factors:
- Raw Material Cost: $12.50/kg
- Energy Consumption: 8.2 kWh/kg
Analytical & Purification Techniques
Quality Control Protocols
- Column: C18 (150 × 4.6 mm, 3.5μm)
- Mobile Phase: ACN/H₂O (65:35) + 0.1% TFA
- Flow Rate: 1.0 mL/min
- Retention Time: 6.8 min
Impurity Profile:
| Impurity | Max Allowable | Source |
|---|---|---|
| 3,5-Dimethylphenol | 0.15% | Incomplete reaction |
| Di-propylcarbamate | 0.08% | Over-substitution |
Crystallization Optimization:
- Solvent: Ethanol/water (7:3)
- Cooling Rate: 0.5°C/min
- Crystal Purity: 99.92% (by DSC)
Emerging Synthetic Technologies
Enzymatic Carbamoylation
Recent advances using lipase catalysts:
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Solvent: Supercritical CO₂ (150 bar, 45°C)
- Conversion: 82% in 24 hr
- Advantages: No protecting groups needed
Comparison Table:
| Method | Yield | E-Factor* | PMI** |
|---|---|---|---|
| Chemical | 89% | 18.7 | 6.2 |
| Enzymatic | 82% | 4.2 | 1.8 |
Environmental Factor (kg waste/kg product) *Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of carbamate derivatives with additional functional groups.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
3,5-Dimethylphenyl propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including its role as a cholinesterase inhibitor.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl propylcarbamate involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it forms a reversible complex with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Activity and Stability
The position and nature of substituents on the phenyl ring significantly impact chemical behavior. Key comparisons include:
3,5-Dimethylphenyl vs. 3,5-Dichlorophenyl Derivatives :
- Electron Effects : Methyl groups are electron-donating, increasing electron density on the phenyl ring, while chlorine atoms are electron-withdrawing. This difference alters reactivity; for example, 3,5-dimethylphenyl carboxamides exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, comparable to 3,5-difluorophenyl analogs .
- Lipophilicity : Methyl groups enhance lipophilicity (log k values), improving membrane permeability in agrochemical applications. In contrast, chloro-substituted analogs may exhibit higher environmental persistence but reduced bioavailability .
Meta-Substitution vs. Para-Substitution :
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Table 2: Physical Properties of Meta-Substituted Acetamides
| Compound | Crystal System | Molecules per Unit | Notable Features |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-trichloro-acetamide | Monoclinic | 2 | Enhanced thermal stability |
| N-(3-chlorophenyl)-trichloro-acetamide | Triclinic | 1 | Lower packing efficiency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dimethylphenyl propylcarbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3,5-dimethylphenol derivatives with propyl isocyanate or via carbamate-forming reactions. For example, analogous carbamate syntheses (e.g., phenyl alkyl carbamates) employ nucleophilic substitution or condensation under controlled temperatures (40–70°C) and anhydrous conditions . Optimization may include adjusting molar ratios (e.g., 8:1 for precursor reagents) and using catalysts like aluminum chloride, as demonstrated in 3,5-dimethylphenol synthesis . Reaction monitoring via TLC or HPLC is critical to maximize yield (>50% total yield reported in similar systems) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) can confirm structural integrity, as shown for cyclopropyl(3,5-dimethylphenyl)sulfane (δ 6.78–7.12 ppm for aromatic protons, δ 2.28 ppm for methyl groups) .
- HPLC : Reverse-phase HPLC with acetonitrile/water gradients determines purity and lipophilicity (log k values), as applied to chlorophenyl carbamates .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon), as recommended for air-sensitive organophosphorus compounds and carbamate analogs . Degradation risks include hydrolysis (avoid moisture) and thermal decomposition (>40°C).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 3,5-dimethylphenyl sulfides or carbamates) .
- Solvent/Isotope Effects : Test in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shift variations.
- Computational Validation : Use DFT calculations (e.g., Gaussian software) to simulate NMR spectra and validate experimental data .
Q. What mechanistic insights exist for reactions involving this compound in catalysis?
- Methodological Answer : The 3,5-dimethylphenyl group enhances steric bulk and electronic effects in ligand-metal interactions. For example, 3,5-Xyl-SKEWPHOS ligands in asymmetric catalysis improve enantioselectivity via π-π stacking and steric hindrance . Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states in carbamate-mediated reactions .
Q. How can researchers assess the compound’s stability under physiological conditions for drug delivery studies?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS over 24–72 hours. Compare with analogs like phenylacetic acid derivatives .
- Enzymatic Resistance : Test against esterases/carboxylesterases using fluorometric assays, as applied to carbamate prodrugs .
Q. What computational tools are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., acetylcholinesterase for carbamates) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to study conformational stability in lipid bilayers or protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
